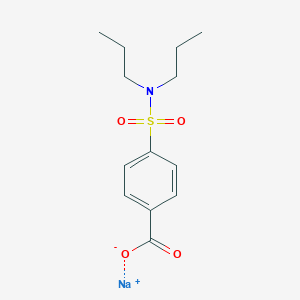

Probenecid sodium

Übersicht

Beschreibung

Probenecid is used in the treatment of chronic gout or gouty arthritis. These conditions are caused by too much uric acid in the blood. The medicine works by removing the extra uric acid from the body . Probenecid does not cure gout, but after you have been taking it for a few months it will help prevent gout attacks . It is a uricosuric and renal tubular blocking agent .

Synthesis Analysis

The synthesis of Probenecid involves specific steps such as weighing water, adding sodium hydroxide, P-Carboxybenzenesulfonamide in a reactor, adding n-Propyl Bromide, and heating . The solution is then added to activated carbon, and the filtrate is collected while hot . The filtrate is then dried to obtain crude product probenecid .Molecular Structure Analysis

The molecular formula of Probenecid is C13H19NO4S . The average mass is 285.359 Da and the monoisotopic mass is 285.103485 Da .Chemical Reactions Analysis

Probenecid inhibits the tubular reabsorption of urate, thus increasing the urinary excretion of uric acid and decreasing serum urate levels . It also reduces plasma binding of urate and inhibits renal secretion of uric acid at subtherapeutic concentrations .Physical And Chemical Properties Analysis

Probenecid Sodium has a molecular weight of 307.34 . It is soluble in water and should be stored at 2-8°C in a sealed container .Wissenschaftliche Forschungsanwendungen

UV-Visible Spectroscopic Method for Estimation of Probenecid

- Overview : Development of a UV-visible spectroscopic method to quantitatively determine probenecid in tablet dosage form, using dilute sodium hydroxide at 243nm. This method is accurate, reproducible, and validated for routine drug analysis in tablet form (Kumar, Nain, & Kaur, 2016).

Pharmacokinetic Properties and Bioequivalence of Ampicillin/Probenecid

- Overview : A study on the pharmacokinetic properties of ampicillin/probenecid in healthy Chinese male volunteers, indicating that probenecid acts synergistically by inhibiting an organic anion transporter in renal tubules, increasing plasma concentrations of ampicillin (Wu et al., 2010).

Historical and Potential Future Uses of Probenecid

- Overview : Exploring the history and future potential of probenecid in research, including its use in diagnosing and treating depression, preventing calcium transient study leakage, and as an agonist of the Transient Receptor Potential Vanilloid 2 channel (Robbins, Koch, Tranter, & Rubinstein, 2012).

Effect on Kidney Function and Salt and Water Transporters

- Overview : Study demonstrating that probenecid pretreatment downregulates the kidney Cl-/HCO3- exchanger (pendrin) and enhances diuresis induced by hydrochlorothiazide in the kidney (Barone et al., 2018).

Use as a Non-Injurious Positive Inotrope

- Overview : Probenecid's application as a positive inotrope via TRPV2 stimulation in cardiomyocytes, a novel finding suggesting its potential use in cardiac function modulation (Koch et al., 2012).

Impact on Renal Oxidative Metabolism

- Overview : Research indicating that probenecid interferes with renal oxidative metabolism, which could be a potential pitfall in its use as an inhibitor of drug transport (Masereeuw et al., 2000).

Probenecid and Human Influenza A Virus Infection

- Overview : A discussion on using probenecid as adjunctive therapy for human influenza A (H5N1) virus infection due to its ability to reduce the clearance of oseltamivir and increase plasma levels (Howton, 2006).

Inhibition of Pannexin 1 Channels

- Overview : Investigating probenecid's inhibition of pannexin 1 channels, a function distinct from its traditional role in uric acid excretion (Silverman, Locovei, & Dahl, 2008).

Anti-Osteoclastogenic Activity

- Overview : Probenecid's potential role in inhibiting osteoclast formation via JNK, ROS, and COX-2 pathways, suggesting its therapeutic potential in bone resorption prevention (Cheng & Kim, 2019).

Safety And Hazards

Eigenschaften

IUPAC Name |

sodium;4-(dipropylsulfamoyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4S.Na/c1-3-9-14(10-4-2)19(17,18)12-7-5-11(6-8-12)13(15)16;/h5-8H,3-4,9-10H2,1-2H3,(H,15,16);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCCCFHDTBTUDEA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18NNaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80178478 | |

| Record name | Probenecid sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80178478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Probenecid sodium | |

CAS RN |

23795-03-1 | |

| Record name | Probenecid sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023795031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Probenecid sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80178478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROBENECID SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FXB45Q4ZVK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

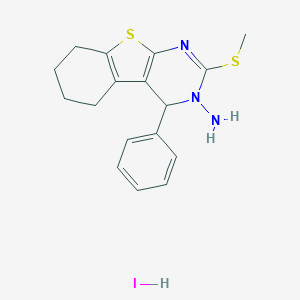

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.